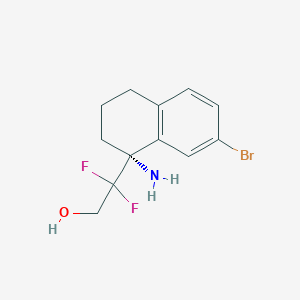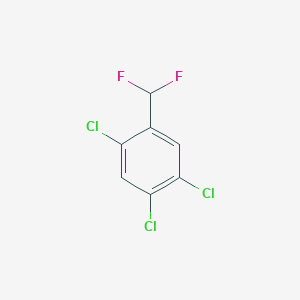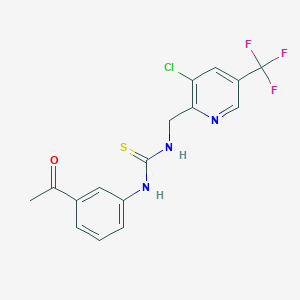
(R)-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol is a synthetic organic compound that features a brominated naphthalene ring system with an amino group and a difluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a naphthalene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated intermediate can undergo nucleophilic substitution with an amine to introduce the amino group.
Reduction: The resulting compound may then be reduced to form the tetrahydronaphthalene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the naphthalene ring.
Reduction: Reduction reactions could target the bromine substituent or the naphthalene ring.
Substitution: The amino and bromine groups make the compound susceptible to various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce a fully saturated ring system.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as binding affinity to specific receptors or enzymes.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Amino-7-chloro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
- ®-2-(1-Amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
Uniqueness
The uniqueness of ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H14BrF2NO |
|---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
2-[(1R)-1-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroethanol |
InChI |
InChI=1S/C12H14BrF2NO/c13-9-4-3-8-2-1-5-11(16,10(8)6-9)12(14,15)7-17/h3-4,6,17H,1-2,5,7,16H2/t11-/m1/s1 |
InChI Key |
LUQBWTUOMMSFAW-LLVKDONJSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)Br)[C@](C1)(C(CO)(F)F)N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(C1)(C(CO)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)


![Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13102672.png)
![S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)


![3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)

![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)

![(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13102725.png)
![2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13102728.png)
![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
